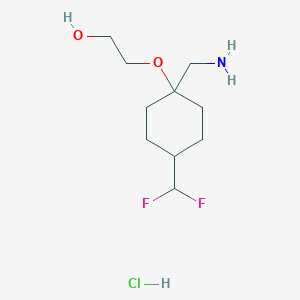

2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is commonly known as Aclidinium bromide and is used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).

Applications De Recherche Scientifique

Late-Stage Difluoromethylation

Difluoromethylation: is a crucial process in medicinal chemistry, allowing for the introduction of difluoromethyl groups into molecules, which can significantly alter their biological activity. The compound can be used in late-stage difluoromethylation, where it can add difluoromethyl groups to large biomolecules like proteins . This precise site-selective installation is vital for creating molecules with pharmaceutical relevance.

Metal-Based Catalysis

In the realm of metal-based catalysis , this compound can act as a ligand or a reagent that facilitates the transfer of CF2H to C(sp2) sites. This is particularly useful in stoichiometric and catalytic modes, where the compound’s unique structure allows for efficient and selective reactions .

Radical Chemistry

The compound’s structure makes it suitable for Minisci-type radical chemistry , which is best applied to heteroaromatics. This application is essential for the difluoromethylation of C(sp2)–H bonds, enabling the creation of novel compounds with potential therapeutic properties .

Stereoselective Difluoromethylation

Although stereoselective difluoromethylation is still a developing field, this compound could play a role in achieving stereoselectivity in the formation of C(sp3)–CF2H bonds. Its unique structure may allow for the development of new methodologies in this area .

X–CF2H Bond Formation

The compound can be involved in the formation of X–CF2H bonds, where X represents oxygen, nitrogen, or sulfur. This is conventionally achieved upon reaction with ClCF2H, but the compound provides a novel approach to achieve X–H insertion, which is crucial for synthesizing molecules with specific functional groups .

Pharmaceutical Process Chemistry

In pharmaceutical process chemistry , the compound can streamline access to molecules of pharmaceutical relevance. Its ability to react under various conditions makes it a valuable asset in the synthesis of complex molecules required for drug development and manufacturing .

Propriétés

IUPAC Name |

2-[1-(aminomethyl)-4-(difluoromethyl)cyclohexyl]oxyethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F2NO2.ClH/c11-9(12)8-1-3-10(7-13,4-2-8)15-6-5-14;/h8-9,14H,1-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZAHLGDELODCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)F)(CN)OCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Aminomethyl)-4-(difluoromethyl)cyclohexyl)oxy)ethan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2978319.png)

![(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine](/img/structure/B2978324.png)

![Tert-butyl N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2978326.png)

![[1-(2,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2978336.png)

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2978340.png)